molecular formula C15H19N3O2S B3305895 1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine CAS No. 924861-70-1

1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine

Cat. No. B3305895
CAS RN: 924861-70-1
M. Wt: 305.4 g/mol
InChI Key: MACDFWAVJYJFLV-UHFFFAOYSA-N
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Description

1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine, also known as DMTCP, is a synthetic compound that has been widely used in scientific research. DMTCP has been synthesized using various methods and has shown promising results in various applications.

Mechanism of Action

1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine acts as a fluorescent probe for the detection of zinc ions by binding to them and producing a fluorescent signal. It also acts as a ligand in the synthesis of metal complexes. In drug development, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated by cells. It has been reported to have no significant effects on the biochemical and physiological processes of cells.

Advantages and Limitations for Lab Experiments

1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine has several advantages in lab experiments such as its high yield in synthesis, low toxicity, and well-tolerated nature. However, its limitations include its limited solubility in water and the need for specialized equipment for its detection.

Future Directions

For the use of 1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine in scientific research include its application in the development of new drugs for the treatment of cancer and other diseases. It can also be used as a fluorescent probe for the detection of other metal ions. Further studies can be conducted to explore its potential in other areas of research such as nanotechnology and materials science.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. This compound has the potential to be a valuable tool in scientific research and its applications are expected to expand in the future.

Scientific Research Applications

1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine has been extensively used in scientific research as a fluorescent probe for the detection of zinc ions. It has also been used as a ligand in the synthesis of metal complexes. This compound has shown potential in the development of new drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-piperazin-1-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-19-13-4-3-11(9-14(13)20-2)12-10-21-15(17-12)18-7-5-16-6-8-18/h3-4,9-10,16H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACDFWAVJYJFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)N3CCNCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232555
Record name 1-[4-(3,4-Dimethoxyphenyl)-2-thiazolyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

924861-70-1
Record name 1-[4-(3,4-Dimethoxyphenyl)-2-thiazolyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924861-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(3,4-Dimethoxyphenyl)-2-thiazolyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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